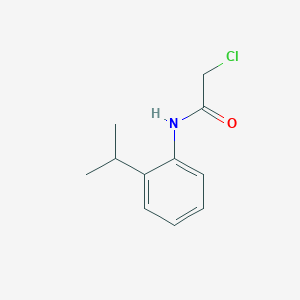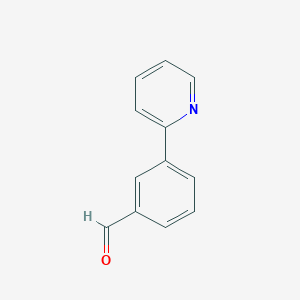
3-(2-Pyridyl)benzaldehyde
概要
説明
3-(2-Pyridyl)benzaldehyde, also known as 2-(3-Formylphenyl)pyridine, is a compound that contains a total of 24 bonds, including 15 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic aldehyde, and 1 Pyridine .
Molecular Structure Analysis
Quantum chemical calculations were made at the DFT/B3LYP/6–311++G (d,p) level of theory to determine structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED) and infrared and Raman intensities .
Physical And Chemical Properties Analysis
3-(2-Pyridyl)benzaldehyde is a liquid at 20°C . More detailed physical and chemical properties are not explicitly mentioned in the retrieved papers.
科学的研究の応用
Ligand Synthesis for Phosphorescent Complexes
3-(2-Pyridyl)benzaldehyde serves as a ligand precursor in the synthesis of novel phosphorescent iridium(III) complexes. These complexes are significant in the development of new materials for organic light-emitting diodes (OLEDs) and other photonic applications .
2. Schiff Base Formation for Metal Complexes This compound is used to create Schiff bases, which are then utilized to form complexes with various transition metal ions. These complexes have potential applications in catalysis, enzyme inhibition, and as antibacterial agents .
Organic Synthesis Intermediates
It acts as an intermediate in organic synthesis processes, such as the condensation reactions to form enones, which are valuable in pharmaceutical research and development .
Molecular Structure and Spectral Analysis
In chemical research, 3-(2-Pyridyl)benzaldehyde is analyzed for its molecular structure and spectral properties, contributing to a deeper understanding of its chemical behavior and potential applications .
Synthesis of Heterocyclic α-Amino Acids
The compound is involved in the synthesis of heterocyclic α-amino acids, which are important building blocks in medicinal chemistry for drug development .
Precursor for Alkaloid Synthesis
It is used as a starting material in the synthesis of alkaloids, which are naturally occurring compounds with a wide range of pharmacological effects .
Vibrational Spectroscopy Studies
Researchers study the vibrational spectroscopy of pyridinecarboxaldehydes, including 3-(2-Pyridyl)benzaldehyde, to understand their structural and electronic properties .
Photophysical Property Research
The compound is also used in the study of photophysical properties of asymmetrically functionalized benzene derivatives, which have implications for the development of new materials with specific light-absorption or emission characteristics .
Safety and Hazards
作用機序
Target of Action
It’s known that this compound is used in the synthesis of substances in laboratory settings .
Mode of Action
It’s known to be used as a ligand in the synthesis of certain complexes , which suggests it may interact with its targets through coordination bonds.
Biochemical Pathways
It’s known to be involved in the synthesis of certain compounds
Result of Action
Given its use in synthesis, it’s likely that its primary effects are related to the formation of new compounds, but the specific outcomes would depend on the context of its use .
Action Environment
The action, efficacy, and stability of 3-(2-Pyridyl)benzaldehyde can be influenced by various environmental factors. For instance, it should be stored under inert gas at 2-8°C . This suggests that it may be sensitive to oxygen, moisture, and temperature.
特性
IUPAC Name |
3-pyridin-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPNGHSAYQXRPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395351 | |
| Record name | 3-(2-Pyridyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Pyridyl)benzaldehyde | |
CAS RN |
85553-53-3 | |
| Record name | 3-(2-Pyridyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyridin-2-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-(2-Pyridyl)benzaldehyde in the design of photodynamic therapy agents?
A1: 3-(2-Pyridyl)benzaldehyde plays a crucial role as a ligand in the synthesis of cyclometalated iridium(III) complexes, which have shown promise as photosensitizers (PSs) for PDT [, ]. These complexes, upon light irradiation, can generate reactive oxygen species (ROS) like singlet oxygen (¹O2), which are cytotoxic and can selectively kill cancerous cells.
Q2: How does the structure of 3-(2-Pyridyl)benzaldehyde contribute to the properties of the iridium(III) complexes?
A2: 3-(2-Pyridyl)benzaldehyde acts as a bidentate ligand, coordinating to the iridium(III) center through both the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group. This coordination creates a stable, five-membered chelate ring, contributing to the overall stability of the complex [, ]. Furthermore, modifications to this ligand structure can impact the photophysical and electrochemical properties of the resulting complex, ultimately affecting its performance as a PDT agent [].
Q3: Can you provide an example of how modifying the 3-(2-Pyridyl)benzaldehyde structure influences the complex's activity?
A3: Research has shown that introducing an electron-withdrawing formyl group to the phenyl ring of 3-(2-Pyridyl)benzaldehyde can significantly enhance the phosphorescence of the resulting iridium(III) complex []. This modification led to improved performance in organic light-emitting diodes (OLEDs), suggesting that such structural alterations can significantly impact the photophysical properties and potential applications of these complexes.
Q4: Are there any studies exploring the biological activity of these iridium(III) complexes containing 3-(2-Pyridyl)benzaldehyde?
A4: Yes, studies have investigated the anticancer activity of various iridium(III) complexes incorporating 3-(2-Pyridyl)benzaldehyde derivatives []. Some complexes demonstrated potent cytotoxicity against cancer cell lines (A549 lung carcinoma and HeLa cervix carcinoma), even surpassing the activity of cisplatin, a commonly used chemotherapy drug. These findings highlight the potential of these complexes as future PDT agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[(2-Naphthalen-2-yloxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364491.png)
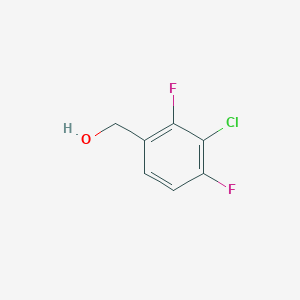

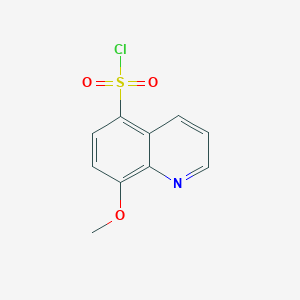
![2-{[2-(3-Methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364504.png)
![3-[(3-nitrobenzoyl)amino]benzoic Acid](/img/structure/B1364505.png)
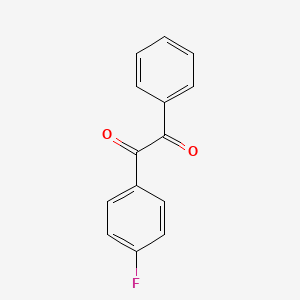
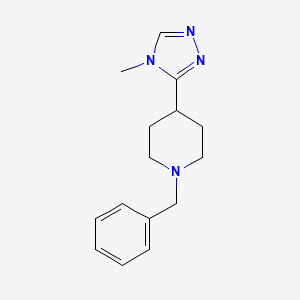
![2-(1-(Dimethylamino)-3-{[(4-fluorobenzyl)oxy]imino}propylidene)malononitrile](/img/structure/B1364518.png)
![2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1364519.png)
![4-(2-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1364520.png)
![N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-1-methylpiperidin-4-amine](/img/structure/B1364521.png)

